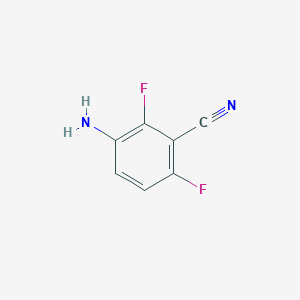

3-Amino-2,6-difluorobenzonitrile

准备方法

化学反应分析

科学研究应用

A 137491 具有广泛的科学研究应用:

化学: 在化学中,A 137491 用作工具化合物,用于研究血小板活化因子受体拮抗作用的机制。

生物学: 在生物学研究中,它被用来研究血小板活化因子受体在各种生理和病理过程中的作用。

医学: 在医学中,A 137491 在治疗炎症性疾病、疼痛管理和其他涉及血小板活化因子受体活性的疾病方面具有潜在的治疗应用。

作用机制

A 137491 通过选择性地结合并拮抗血小板活化因子受体来发挥作用。该受体参与各种细胞过程,包括炎症和疼痛信号传导。 通过阻断受体,A 137491 抑制下游信号通路,从而减少炎症和疼痛 .

相似化合物的比较

A 137491 在其对血小板活化因子受体的高效力和选择性方面是独一无二的。类似的化合物包括:

ABT-491: 另一种高效的血小板活化因子受体拮抗剂,具有类似的结构和作用机制。

PAF 受体拮抗剂: 一类化合物,包括各种具有类似受体拮抗特性的分子,但效力和选择性不同。

其他吲哚衍生物: 具有类似吲哚结构但取代基和生物活性不同的化合物

A 137491 因其高选择性和效力而脱颖而出,使其成为研究和治疗应用中宝贵的工具。

生物活性

3-Amino-2,6-difluorobenzonitrile, with the molecular formula C₇H₄F₂N₂, is an aromatic compound characterized by the presence of an amino group at the 3-position and two fluorine atoms at the 2 and 6 positions on a benzene ring, along with a nitrile group. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.

Synthesis and Characterization

The synthesis of this compound was first reported in 2004 through a multi-step process involving the nitration of 3-amino-2,6-difluorobromobenzene. The subsequent reduction and conversion to the nitrile functionality were confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Biological Activity Overview

The biological activity of this compound is not extensively documented; however, its structural analogs suggest several pharmacological properties:

- Anti-inflammatory Activity : Compounds with similar structures have shown potential anti-inflammatory effects. The presence of the amino group may enhance interactions with inflammatory pathways .

- Antimicrobial Properties : Aromatic amines and nitriles are often explored for their antimicrobial activities. The fluorine substituents may increase lipophilicity, potentially enhancing bioactivity .

- Anticancer Potential : Similar compounds have been investigated for anticancer properties, indicating that this compound could be a candidate for further studies in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The electron-withdrawing effects of the fluorine atoms combined with the electron-donating nature of the amino group influence its reactivity and stability. This balance affects how the compound interacts with biological macromolecules .

Potential Applications

Given its structural characteristics and preliminary findings from related compounds, this compound holds promise for various applications:

- Pharmaceutical Development : Its potential anti-inflammatory and anticancer activities position it as a candidate for drug development targeting specific diseases .

- Research Tool : As a tool compound in biochemical assays, it could aid in understanding receptor interactions and disease mechanisms .

属性

IUPAC Name |

3-amino-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLFDOQOCRNACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429009 | |

| Record name | 3-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143879-78-1 | |

| Record name | 3-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reaction outcome when 3-Amino-2,6-difluorobenzonitrile reacts with guanidine carbonate?

A1: Interestingly, the reaction of this compound with guanidine carbonate does not lead to a difluoro-substituted quinazoline derivative as one might expect. Instead, it yields exclusively 5-fluoro-2,4,8-triaminoquinazoline. [] This suggests a unique reaction pathway influenced by the presence of both the amino and fluoro substituents on the benzonitrile ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。